

# Application Notes and Protocols: XY028-140 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | XY028-140 |           |
| Cat. No.:            | B8176020  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo study design and formulation for the PROTAC CDK4/6 degrader, **XY028-140** (also referred to as MS140). The protocols and data presented are compiled from preclinical investigations and are intended to guide researchers in the design of their own in vivo experiments.

### Introduction

XY028-140 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] As a bifunctional molecule, XY028-140 binds to both the target proteins (CDK4/6) and an E3 ubiquitin ligase, specifically Cereblon (CRBN), thereby facilitating the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[1][4] This mechanism of action leads to the inhibition of the Retinoblastoma (Rb)/E2F signaling pathway, which is critical for cell cycle progression.[1] In vitro studies have demonstrated that XY028-140 effectively reduces CDK4 and CDK6 protein levels in a dose- and time-dependent manner in various cancer cell lines.[1]

### In Vivo Formulation

A stable and effective formulation is critical for the successful in vivo application of **XY028-140**. A standard suspended solution formulation has been developed for oral and intraperitoneal administration.[5]



## **Formulation Components**

The formulation consists of a four-component vehicle designed to solubilize and suspend the compound for administration.

| Component | Percentage (v/v) |
|-----------|------------------|
| DMSO      | 10%              |
| PEG300    | 40%              |
| Tween-80  | 5%               |
| Saline    | 45%              |

# **Preparation Protocol**

This protocol details the preparation of a 1 mL working solution of **XY028-140** at a concentration of 0.56 mg/mL.[5]

#### Materials:

- XY028-140 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Saline (0.9% NaCl in water)
- Sterile microcentrifuge tubes
- Pipettes
- Vortex mixer
- Ultrasonicator



### Procedure:

- Prepare a 5.6 mg/mL stock solution of XY028-140 in DMSO.
- In a sterile microcentrifuge tube, add 400 μL of PEG300.
- To the PEG300, add 100  $\mu$ L of the 5.6 mg/mL **XY028-140** DMSO stock solution and mix thoroughly by vortexing.
- Add 50 μL of Tween-80 to the mixture and vortex until a homogenous solution is formed.
- Add 450 μL of saline to the mixture to bring the total volume to 1 mL.
- Vortex the final suspension thoroughly.
- If precipitation or phase separation is observed, use sonication to aid in the dissolution and suspension of the compound.[5]
- It is recommended to prepare the working solution fresh on the day of use.[5]

## In Vivo Study Design

The following tables summarize the in vivo study designs from preclinical evaluations of **XY028-140** in xenograft models. These studies aimed to assess the anti-tumor efficacy of the compound.

## Mantle Cell Lymphoma Xenograft Model



| Parameter               | Description                                   |
|-------------------------|-----------------------------------------------|
| Animal Model            | Immunodeficient mice                          |
| Cell Line               | JeKo-1 (Mantle Cell Lymphoma)                 |
| Tumor Implantation      | Subcutaneous injection of JeKo-1 cells        |
| Treatment Group         | XY028-140                                     |
| Vehicle Control         | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Dosing Regimen          | 50 mg/kg                                      |
| Route of Administration | Intraperitoneal (i.p.) injection              |
| Frequency               | Once daily                                    |
| Duration                | Not specified in available results            |
| Endpoint                | Tumor growth inhibition                       |

# **Colorectal Cancer Xenograft Model**



| Parameter               | Description                                      |
|-------------------------|--------------------------------------------------|
| Animal Model            | Immunodeficient mice                             |
| Cell Line               | Colo-205 (Colorectal Cancer)                     |
| Tumor Implantation      | Subcutaneous injection of Colo-205 cells         |
| Treatment Group         | XY028-140                                        |
| Vehicle Control         | 10% DMSO, 40% PEG300, 5% Tween-80, 45%<br>Saline |
| Dosing Regimen          | 50 mg/kg                                         |
| Route of Administration | Intraperitoneal (i.p.) injection                 |
| Frequency               | Once daily                                       |
| Duration                | Not specified in available results               |
| Endpoint                | Tumor growth inhibition                          |

# Experimental Protocols Tumor Xenograft Model Protocol

This protocol outlines the general procedure for establishing and treating tumor xenografts in mice.

### Materials:

- Cancer cell lines (e.g., JeKo-1, Colo-205)
- Immunodeficient mice (e.g., NOD/SCID or similar)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Matrigel (optional)



- Syringes and needles
- Calipers
- XY028-140 formulation
- Vehicle control formulation

#### Procedure:

- Cell Culture: Culture the selected cancer cell line under standard conditions until a sufficient number of cells are obtained.
- Cell Preparation: Harvest the cells and resuspend them in sterile PBS or culture medium,
   with or without Matrigel, at the desired concentration for injection.
- Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Treatment Administration: Administer XY028-140 or the vehicle control to the respective groups according to the specified dosing regimen, route, and frequency.
- Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) to calculate the tumor volume.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target protein degradation).

## **Signaling Pathway and Mechanism of Action**

**XY028-140** leverages the ubiquitin-proteasome system to achieve targeted degradation of CDK4 and CDK6.





Click to download full resolution via product page

Caption: Mechanism of XY028-140 as a PROTAC for CDK4/6 degradation.

# **Experimental Workflow**

The following diagram illustrates a typical workflow for an in vivo efficacy study of **XY028-140**.





Click to download full resolution via product page

Caption: Workflow for an in vivo xenograft study.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]



- 2. MS-140 | CDK4/6 inhibitor and PROTAC degrader | CAS 2229974-83-6 | InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. XY028-140 (MS140)|CAS 2229974-83-6|DC Chemicals [dcchemicals.com]
- To cite this document: BenchChem. [Application Notes and Protocols: XY028-140 In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8176020#xy028-140-in-vivo-study-design-and-formulation]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com